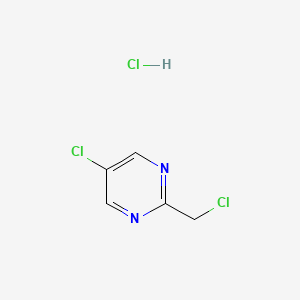

5-Chloro-2-(chloromethyl)pyrimidine hydrochloride

Übersicht

Beschreibung

5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a chemical compound with the molecular formula C5H5Cl3N2 and a molecular weight of 199.47 g/mol . It is a useful research chemical, often utilized as a reagent in various chemical syntheses . This compound is the chlorine salt of 5-Chloro-2-(chloromethyl)pyrimidine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride typically involves the chlorination of 2-(chloromethyl)pyrimidine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions, followed by purification steps to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-(chloromethyl)pyrimidine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Chloro-2-(chloromethyl)pyrimidine hydrochloride has a wide range of applications in various scientific fields:

Organic Synthesis

- Building Block: It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity: Due to its dual chlorine substituents, it participates in nucleophilic substitution reactions, oxidation, reduction, and coupling reactions.

Medicinal Chemistry

- Drug Development: This compound is utilized as an intermediate in the synthesis of drugs targeting central nervous system disorders and cardiovascular diseases. Its derivatives have shown potential as enzyme inhibitors and bioactive molecules.

- Case Study: In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory activity comparable to established drugs like celecoxib, indicating its potential for developing new therapeutic agents.

Agricultural Chemistry

- Pesticides and Herbicides: It is a crucial intermediate in the production of various pesticides and herbicides, contributing to agricultural sustainability.

The biological activity of this compound is notable due to its potential interactions with biological macromolecules. While specific mechanisms remain largely uncharacterized, preliminary studies suggest that it may influence various biological pathways.

Toxicological Profile

Research into the toxicological aspects of this compound is essential for understanding its safety profile in medicinal applications. Preliminary assessments indicate that while it has promising bioactivity, further studies are needed to fully elucidate its pharmacodynamics and pharmacokinetics.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride involves its reactivity with nucleophiles, leading to the formation of substituted pyrimidine derivatives. The molecular targets and pathways involved are primarily related to its role as a reagent in chemical syntheses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloropyrimidine: Another chlorinated pyrimidine derivative with similar reactivity.

2-(Chloromethyl)pyridine hydrochloride: A structurally related compound used in similar types of reactions.

Uniqueness

5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research .

Biologische Aktivität

5-Chloro-2-(chloromethyl)pyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClN and is classified as a pyrimidine derivative. The presence of chloro and chloromethyl groups contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties. The compound's mechanism of action involves the formation of covalent bonds with nucleophilic sites in biological molecules, which can inhibit enzyme activities or disrupt cellular processes.

Antimicrobial Activity

A study highlighted the antimicrobial properties of related pyrimidine derivatives, noting their effectiveness against various bacterial strains. For instance, compounds structurally similar to 5-Chloro-2-(chloromethyl)pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against bacteria such as Bacillus cereus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 5-Chloro-2-(chloromethyl)pyrimidine | 0.23 - 0.70 | Bacillus cereus |

| Similar Derivative | 0.47 - 0.94 | Escherichia coli |

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory effects of pyrimidine derivatives, including those similar to 5-Chloro-2-(chloromethyl)pyrimidine. The compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2) with IC values comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC (μmol) | Comparison Drug | IC (μmol) |

|---|---|---|---|

| 5-Chloro-2-(chloromethyl)pyrimidine | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition of critical enzymatic pathways or cellular functions .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. A bioassay involving Fischer 344 rats and B6C3F1 mice indicated no significant carcinogenic effects at the tested dosages over a prolonged exposure period . However, slight dose-related body weight depression was observed in mice, suggesting careful consideration of dosage in further studies.

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study demonstrated that derivatives similar to 5-Chloro-2-(chloromethyl)pyrimidine showed promising antibacterial activity against resistant strains, emphasizing the need for further exploration in drug development .

- Anti-inflammatory Effects : Another study reported that certain pyrimidine derivatives significantly reduced inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

- Toxicological Assessment : The long-term study on rodents provided insights into the safety profile of related compounds, suggesting that while some effects were noted, they did not indicate significant toxicity or carcinogenicity under the conditions tested .

Eigenschaften

IUPAC Name |

5-chloro-2-(chloromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEDEZDHLRCCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.